molecular formula C19H29N3O2 B5336700 N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B5336700
M. Wt: 331.5 g/mol
InChI Key: VNPFBCPXNCQSCS-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide typically involves the reaction of cyclohexylamine with 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide moiety can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-cyclohexyl-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide.

    Reduction: Formation of N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylamine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant with a similar piperazine structure.

    Naftopidil: Used for the treatment of benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent.

Uniqueness

N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide stands out due to its unique combination of a cyclohexyl group, methoxyphenyl group, and acetamide moiety

Properties

IUPAC Name

N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-24-18-10-6-5-9-17(18)22-13-11-21(12-14-22)15-19(23)20-16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPFBCPXNCQSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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